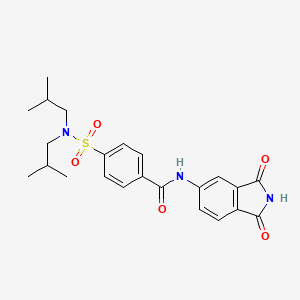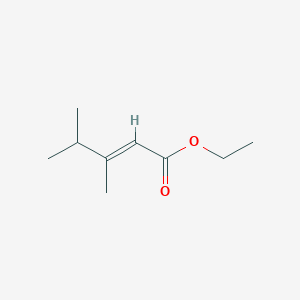
3,4-二甲基戊-2-烯酸乙酯
描述
Ethyl 3,4-dimethylpent-2-enoate is a chemical compound that is related to various synthesized esters and enoates with potential applications in organic synthesis and pharmaceuticals. The compound itself is not directly mentioned in the provided papers, but its structural and functional group similarities to the compounds discussed allow for a comprehensive analysis based on the given data.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents to ensure the desired stereochemistry and functional group protection. For instance, the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate includes the use of stereospecific oxidizing reagents and conditions, such as SeO2 and Clorox bleach, to maintain the sensitive systems of the compounds . Similarly, the preparation of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate from dibenzoylmethane demonstrates the complexity of synthesizing such molecules, which may also apply to the synthesis of ethyl 3,4-dimethylpent-2-enoate .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed spectroscopically, as seen in the synthesis of ethyl 10-(ethoxycarbonyl-3,4-dimethylpyrrol-2-yl)-1,2-dimethylpyrrolo[1,2-b]isoquinoline-3-carboxylate . The importance of molecular structure analysis is also highlighted in the study of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, where X-ray crystallography is used to determine the solid-state structure . These techniques would be essential in analyzing the molecular structure of ethyl 3,4-dimethylpent-2-enoate.
Chemical Reactions Analysis
The chemical reactivity and potential transformations of related compounds are explored through various reactions. For example, the photodimerization and Diels–Alder reactions of ethyl 10-(ethoxycarbonyl-3,4-dimethylpyrrol-2-yl)-1,2-dimethylpyrrolo[1,2-b]isoquinoline-3-carboxylate have been investigated . Additionally, the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate and its subsequent reactions with heterocyclic amines to produce various heteroaryl substituted compounds demonstrate the versatility of these molecules in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic techniques, including IR, UV, and NMR spectroscopy. For instance, the characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate includes spectrometric identifications, which provide insights into the compound's physical and chemical properties . Theoretical studies, such as density functional theory (DFT) and atoms in molecules (AIM) theory, are also employed to evaluate the properties and interactions of compounds like ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer .
科学研究应用
相互作用研究
已对 3,4-二甲基戊-2-烯酸乙酯的独特分子间相互作用进行了研究。例如,某些衍生物,如 (Z)-2-氰基-3-[(4-烷氧基苯基)氨基]丙-2-烯酸乙酯,表现出罕见的 N⋯π 和 O⋯π 相互作用,以及氢键,这些相互作用有助于其独特的晶体堆积结构 (Zhang、Wu 和 Zhang,2011)。
化学合成和转化
该化合物已用于各种化学合成工艺中。例如,它是乙烯与正戊烯以及丙烯与正丁烯共二聚的主要产物,表明其在工业化学过程中的重要性 (Ansheles 等人,1976)。此外,其衍生物已用于高对映选择性顺序氢化工艺中,展示了其在创建立体化学复杂分子中的作用 (Meng、Zhu 和 Zhang,2008)。
光化学应用
3,4-二甲基戊-2-烯酸乙酯衍生物在光化学应用中也很重要。例如,它们已被用于潜在拟除虫菊酯成分的光化学合成中,展示了它们在杀虫剂化合物开发中的相关性 (Armesto、Gallego 和 Horspool,1990)。
晶体结构见解
该化合物已参与阐明新型合成化合物的晶体结构的研究中。例如,已合成 3,4-二甲基戊-2-烯酸乙酯的衍生物,以探索新型喹喔啉衍生物的晶体结构,而新型喹喔啉衍生物是 c-Jun N 端激酶的有效抑制剂 (Abad 等人,2020)。
安全和危害
属性
IUPAC Name |
ethyl (E)-3,4-dimethylpent-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNNNILWTLCUDU-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dimethylpent-2-enoate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

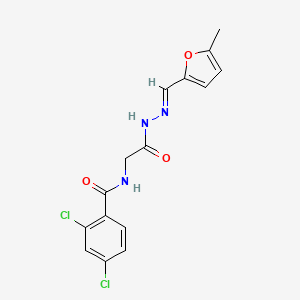
![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)
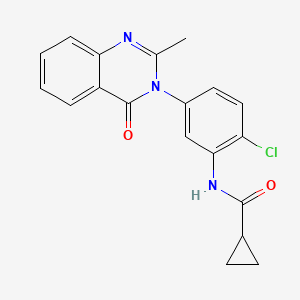
![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)
![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)
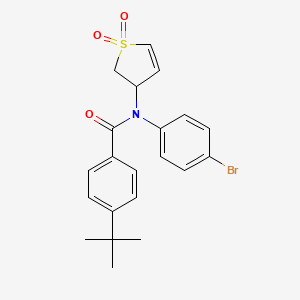
![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)
![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B3012859.png)
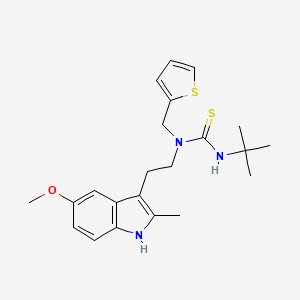
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)
![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)
